Cas no 950194-37-3 ((-)-Benzotetramisole)

(-)-Benzotetramisole structure
(-)-Benzotetramisole structure
商品名:(-)-Benzotetramisole
CAS番号:950194-37-3
MF:C15H12N2S
メガワット:252.334181785583
MDL:MFCD15072149
CID:1985678
PubChem ID:87561669

(-)-Benzotetramisole 化学的及び物理的性質

名前と識別子

    • (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
    • LogP
    • (-)-Benzotetramisole
    • (-)-BTM
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
    • (S)-Benzotetramisole
    • (S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
    • MLS002206350
    • SMR001295168
    • (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
    • cid_17747785
    • HMS2210M19
    • BDBM115080
    • OR52688
    • AK164829
    • AB1011171
    • B3549
    • Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
    • (2S)-2-pheny
    • (2S)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
    • (S)-BTM
    • 950194-37-3
    • SCHEMBL25226606
    • (4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
    • YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • AKOS025147094
    • DTXSID50589931
    • AS-69584
    • (4S)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
    • MFCD15072149
    • CHEMBL1602198
    • CS-W012615
    • MDL: MFCD15072149
    • インチ: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1
    • InChIKey: YGCWPCVAVSIFLO-GFCCVEGCSA-N
    • ほほえんだ: N12C[C@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 252.07200
  • どういたいしつりょう: 252.072
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 40.9

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 93.0 to 97.0 deg-C
  • ふってん: 428.075°C at 760 mmHg
  • フラッシュポイント: 212.692°C
  • 屈折率: 1.736
  • ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),
  • PSA: 45.53000
  • LogP: 2.79400

(-)-Benzotetramisole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-69584-1MG
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene
950194-37-3 >97%
1mg
£37.00 2025-02-08
Chemenu
CM112107-5g
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
950194-37-3 95%
5g
$*** 2023-05-29
TRC
B130425-10mg
(-)-Benzotetramisole
950194-37-3
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR52688-1g
(2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
950194-37-3 98+%
1g
£62.00 2025-02-20
Chemenu
CM112107-1g
Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2S)-
950194-37-3 95%
1g
$*** 2023-05-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015902-1g
(-)-Benzotetramisole
950194-37-3 98%
1g
¥461 2024-07-19
Key Organics Ltd
AS-69584-1G
(4S)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),5,8,10-tetraene
950194-37-3 >97%
1g
£379.00 2025-02-08
Ambeed
A106904-100mg
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
950194-37-3 98% 99%ee
100mg
$15.0 2025-02-20
Advanced ChemBlocks
O30730-25G
(S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
950194-37-3 95%
25G
$1,560 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AW094-100mg
(-)-Benzotetramisole
950194-37-3 98.0%(GC)
100mg
¥409.0 2022-05-30

(-)-Benzotetramisole 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; Yang, Chao; Snaddon, Thomas. N., ACS Catalysis, 2018, 8(11), 10537-10544

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Traversing Steric Limitations by Cooperative Lewis Base/Palladium Catalysis: An Enantioselective Synthesis of α-Branched Esters Using 2-Substituted Allyl Electrophiles
Schwarz, Kevin J.; Pearson, Colin M.; Cintron-Rosado, Gabriel A.; Liu, Peng ; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(26), 7800-7803

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Triethylamine ;  12 h, 55 °C
リファレンス
In Situ Evaluation of Kinetic Resolution Catalysts for Nitroaldol by Rationally Designed Fluorescence Probe
Matsumoto, Takuya; Urano, Yasuteru; Takahashi, Yoshinori; Mori, Yusuke; Terai, Takuya; et al, Journal of Organic Chemistry, 2011, 76(10), 3616-3625

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ;  overnight, reflux
リファレンス
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; Zhou, Hui; Chen, Pei-ran, Huaxue Shiji, 2010, 32(4), 293-295

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
リファレンス
Stereoselective synthesis of quaternary α-amino-acids [alpha-amino-acids] using chemo- and biocatalysts
Dietz, Friedrich Rainer, 2010, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles
Schwarz, Kevin J.; Yang, Chao; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2018, 57(37), 12102-12105

ごうせいかいろ 7

はんのうじょうけん
リファレンス
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; Scaggs, Toya D.; Snaddon, Thomas N., Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

ごうせいかいろ 8

はんのうじょうけん
リファレンス
A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy
Pearson, Colin M.; Fyfe, James W. B.; Snaddon, Thomas N., Angewandte Chemie, 2019, 58(31), 10521-10527

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Uniting C1-Ammonium Enolates and Transition Metal Electrophiles via Cooperative Catalysis: The Direct Asymmetric α-Allylation of Aryl Acetic Acid Esters
Schwarz, Kevin J.; Amos, Jessica L.; Klein, J. Cullen; Do, Dung T.; Snaddon, Thomas N., Journal of the American Chemical Society, 2016, 138(16), 5214-5217

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ;  18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
リファレンス
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; Smith, Siobhan R.; Lebl, Tomas; Shapland, Peter; Smith, Andrew D., Synthesis, 2015, 47(1), 34-41

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Tempo Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  2 h, rt
1.3 Reagents: Triethylamine ;  rt
リファレンス
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; Wang, Yuanyuan; Fan, Erkang; Sun, Zhihua, Organic Letters, 2019, 21(5), 1484-1487

(-)-Benzotetramisole Raw materials

(-)-Benzotetramisole Preparation Products

(-)-Benzotetramisole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:950194-37-3)(-)-Benzotetramisole
注文番号:5871209
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

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